molecular formula C8H7ClN2O4 B12861389 2-Chloro-4-methoxy-5-nitro-benzamide

2-Chloro-4-methoxy-5-nitro-benzamide

Cat. No.: B12861389
M. Wt: 230.60 g/mol
InChI Key: HJKPKVHQEQAZFV-UHFFFAOYSA-N
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Description

Chemical Name: 2-Chloro-4-methoxy-5-nitro-benzamide CAS No.: 1133430-74-6 Molecular Formula: C₈H₇ClN₂O₄ Molecular Weight: 230.608 g/mol Key Functional Groups: Chloro (-Cl), methoxy (-OCH₃), nitro (-NO₂), and benzamide (-CONH₂) substituents on a benzene ring.

This compound is synthesized via optimized routes with reported yields of 57.0% and 93.0%, depending on reaction conditions . Its structural features make it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science. The nitro group at position 5 enhances electrophilicity, facilitating further functionalization (e.g., reduction to an amine).

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

2-chloro-4-methoxy-5-nitrobenzamide

InChI

InChI=1S/C8H7ClN2O4/c1-15-7-3-5(9)4(8(10)12)2-6(7)11(13)14/h2-3H,1H3,(H2,10,12)

InChI Key

HJKPKVHQEQAZFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-5-nitro-benzamide typically involves a multi-step process:

    Nitration: The starting material, 2-chloro-4-methoxy-benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces the nitro group at the 5-position of the benzene ring.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-methoxy-5-nitro-benzamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions: The chloro group in 2-Chloro-4-methoxy-5-nitro-benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields 2-Chloro-4-methoxy-5-amino-benzamide.

    Hydroxy Derivatives: Oxidation of the methoxy group yields 2-Chloro-4-hydroxy-5-nitro-benzamide.

Scientific Research Applications

2-Chloro-4-methoxy-5-nitro-benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its structural similarity to other bioactive compounds.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-4-methoxy-5-nitro-benzamide exerts its effects depends on its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Protein Binding: It may interact with proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions, affecting protein function and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Modifications Potential Applications References
2-Chloro-4-methoxy-5-nitro-benzamide C₈H₇ClN₂O₄ 230.61 Nitro at C5, methoxy at C4, chloro at C2 Synthetic intermediate, drug precursor
N-(5-Chloro-pyridin-2-yl)-5-methoxy-2-nitrobenzamide (475060-21-0) C₁₃H₁₀ClN₃O₃ 291.69 Pyridine ring replaces benzene at C2 Enhanced solubility for CNS-targeting agents
5-Chloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide C₁₅H₁₂ClN₃O₂S 333.79 Benzothiadiazole heterocycle at C4 Antihypertensive or enzyme inhibitors
5-Chloro-N-(4-fluorobenzyl)-2-methoxybenzamide (494858-60-5) C₁₅H₁₃ClFNO₂ 293.72 Fluorobenzyl group at C4 Improved metabolic stability
4-Amino-5-chloro-2-methoxybenzamide C₈H₉ClN₂O₂ 200.62 Amino (-NH₂) replaces nitro at C5 Electron-rich intermediate for dyes or ligands
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Bromo at C5, fluoro at C2, methoxyphenyl at C4 Radioligands or steric probes

Electronic and Steric Effects

  • Nitro vs. Amino Groups: The nitro group in 2-chloro-4-methoxy-5-nitro-benzamide withdraws electrons, stabilizing negative charges, whereas amino groups (e.g., 4-Amino-5-chloro-2-methoxybenzamide) donate electrons, altering reactivity in nucleophilic substitutions .
  • Halogen Variations : Bromo () increases steric bulk compared to chloro, while fluoro () enhances electronegativity, affecting lipophilicity and membrane permeability.

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